3-Amino-2H-[1,2'-bipyridin]-2-one
Description
3-Amino-2H-[1,2'-bipyridin]-2-one (CAS: 1797435-79-0) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.2 g/mol. It features a bipyridine core substituted with an amino group at the 3-position and a ketone moiety at the 2-position. Key physical properties include a predicted boiling point of 384.5 ± 42.0°C and a density of 1.303 ± 0.06 g/cm³ . This compound is typically supplied in glass vials at 100 mg, 250 mg, or 1 g scales, indicating its use in research and pharmaceutical development .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-8-4-3-7-13(10(8)14)9-5-1-2-6-12-9/h1-7H,11H2 |
InChI Key |
WNOJGCODYVEOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Reactions conducted at 180°C ensure complete cyclization but risk thermal degradation if exceeding 2 hours.
-
Solvent-free conditions : Eliminating solvents enhances reaction efficiency, though product isolation requires column chromatography (eluent: CHCl₃/EtOAc 10:1).
-
Stereoselectivity : Mixtures of cis- and trans-isomers form in ratios dependent on the aryl substituent (e.g., 64:22 for halogenated aromatics).
Catalytic Hydrogenation and Dehalogenation Techniques
Patent literature describes a two-step synthesis starting from halogenated precursors (Scheme 2). 2-Hydroxy-3-nitro-5-bromopyridine undergoes iron-mediated reduction in hydrochloric acid to yield 2-hydroxy-3-amino-5-bromopyridine, followed by hydrogenation over strontium carbonate to remove the bromine substituent.
Key Steps and Parameters
-
Reduction : Iron powder in HCl at 30–50°C for 30–60 minutes achieves >90% conversion.
-
Hydrogenation : H₂ gas at ambient pressure with SrCO₃ as a catalyst selectively removes bromine without affecting the amino group.
This route is advantageous for industrial settings due to its use of inexpensive catalysts and mild conditions. However, bromine removal efficiency drops below 80% if reaction times exceed 4 hours.
Comparative Analysis of Synthetic Routes
The table below contrasts the three primary methods:
Trade-offs :
-
The Friedländer method offers superior purity but requires stringent temperature control.
-
Multicomponent reactions enable structural diversity at the cost of lower yields.
-
Hydrogenation is cost-effective but involves hazardous brominated intermediates.
Preliminary work indicates that transaminases can catalyze the introduction of amino groups to pyridinones with enantioselectivity >90%. This green chemistry approach aligns with industrial demands for sustainable processes.
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via the nitrogen atoms in the bipyridine ring and the carbonyl oxygen. This enhances catalytic activity and stabilizes metal complexes.
| Reaction | Functional Groups Involved | Applications |
|---|---|---|
| Metal ion coordination | Nitrogen (bipyridine), carbonyl oxygen | Catalysis, materials science |
Nucleophilic Substitution
The amino group undergoes alkylation or acylation reactions under basic conditions, forming derivatives with altered pharmacological properties.
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation (e.g., with alkyl halides) | Alkyl halide, base (e.g., NaOH) | Substituted amino derivatives |
Oxidation and Reduction
The carbonyl group is susceptible to reduction (e.g., with NaBH₄) to form hydroxyl derivatives or oxidation (e.g., with KMnO₄) to generate oxidized analogs.
| Reaction | Reagent | Product |
|---|---|---|
| Reduction | NaBH₄ | Hydroxyl derivative |
| Oxidation | KMnO₄ | Oxidized analog |
Biochemical Interactions
The compound inhibits kinases (e.g., MPS1, Aurora kinase) by targeting conserved lysine residues, modulating enzyme activity. Structural studies highlight its binding mode via X-ray crystallography .
| Target | Mechanism | Therapeutic Implication |
|---|---|---|
| MPS1 kinase | Blocks ATP-binding site | Cancer therapy |
Experimental Characterization
NMR spectroscopy (¹H and ¹³C) provides structural confirmation. For example:
-
¹H NMR : Aromatic protons appear in δ 7.47–8.26 ppm, while aliphatic protons (e.g., methyl groups) resonate at δ 1.18–3.46 ppm .
-
¹³C NMR : Carbonyl carbons (C=O) are observed at δ ~203 ppm, consistent with ketone moieties .
Comparative Reactivity
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Feature | Reactivity |
|---|---|---|
| 2,2'-Bipyridine | Single bond linkage | Limited nucleophilic sites |
| 3-Amino-2H-[1,2'-bipyridin]-2-one | Amino and carbonyl groups | Enhanced nucleophilic/coordination reactivity |
Scientific Research Applications
Coordination Chemistry
3-Amino-2H-[1,2'-bipyridin]-2-one serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science.
Biological Activities
Research indicates potential biological activities of this compound, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of 3-amino-2H-[1,2'-bipyridin]-2-one exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has been explored for its anticancer properties, with some derivatives demonstrating cytotoxic effects on cancer cell lines.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Notably:
- Alzheimer's Disease Treatment : Its derivatives are being studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Molecular docking studies suggest promising binding affinities, indicating potential for drug development .
Case Study 1: Antimicrobial Activity
In a study published in Scientific Reports, derivatives of 3-amino-2H-[1,2'-bipyridin]-2-one were synthesized and tested against bacterial strains. The results indicated that certain modifications to the bipyridine structure enhanced antimicrobial efficacy significantly .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of 3-amino-2H-[1,2'-bipyridin]-2-one derivatives revealed their potential to inhibit AChE effectively. This inhibition is crucial for developing treatments aimed at mitigating the symptoms of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Amino-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of the amino and keto groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3′-Dimethyl-2H-[1,2′-bipyridin]-2-one (Compound 2a)
- Structure: Differs by methyl groups at the 3 and 3′ positions instead of an amino group.
- Synthesis : Prepared via high-pressure tube reactions, yielding a pale yellow oil and light brown solid .
- Reactivity: Methyl groups introduce steric hindrance, reducing electron density compared to the amino-substituted derivative. This affects participation in Rh(III)-catalyzed C–H activation reactions, where electron-donating groups (e.g., –NH₂) enhance coordination to metal centers .
6′-Phenyl-3-((1H-pyrazol-4-yl)methyl)-2H-[1,2′-bipyridin]-2-one
- Structure : Features a phenyl group at the 6′ position and a pyrazole-methyl substituent at the 3-position.
- Comparison: The amino group in 3-Amino-2H-[1,2'-bipyridin]-2-one may offer distinct hydrogen-bonding interactions in biological targets compared to the bulkier pyrazole-methyl substituent, influencing receptor binding affinity .
Unsubstituted 2H-[1,2′-bipyridin]-2-one
- Structure: Lacks the 3-amino substituent.
- Reactivity: Used as a substrate in Rh(III)-catalyzed alkenylation and annulation reactions. The absence of the amino group reduces electronic activation, necessitating harsher reaction conditions for C–H functionalization .
- Applications : Serves as a precursor for synthesizing π-conjugated heterocycles with sensing capabilities for nitroaromatics .
Indolin-2-one Derivatives (e.g., Sunitinib Analogs)
- Structure : Contains an indole-fused lactam core instead of a bipyridine system.
- Function : Demonstrated activity as FLT3 kinase inhibitors , with derivatives like IAF79 showing dual Aurora B/FLT3 inhibition .
Comparative Data Table
Key Research Findings
- Reactivity in Catalysis: The amino group in 3-Amino-2H-[1,2'-bipyridin]-2-one enhances electron density at the bipyridine core, facilitating regioselective C–H functionalization at the C-6 position under Rh(III) catalysis. This contrasts with methyl-substituted analogs, which show lower reactivity due to steric effects .
- Synthetic Versatility: The amino group enables post-functionalization (e.g., acylation, alkylation), making it a versatile intermediate for generating diverse pharmacophores .
Biological Activity
3-Amino-2H-[1,2'-bipyridin]-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of 3-Amino-2H-[1,2'-bipyridin]-2-one
The synthesis of 3-amino-2H-[1,2'-bipyridin]-2-one typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. A recent study outlined a novel synthetic pathway for generating aryl-substituted 2-aminopyridine derivatives, which include 3-amino-2H-[1,2'-bipyridin]-2-one as a key intermediate. This method demonstrated high yields and efficiency, making it suitable for large-scale production .
Anticancer Activity
Research indicates that compounds related to 3-amino-2H-[1,2'-bipyridin]-2-one exhibit promising anticancer properties. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these derivatives ranged from low micromolar to sub-micromolar concentrations, indicating potent activity .
Table 1: Cytotoxic Activity of 3-Amino-2H-[1,2'-bipyridin]-2-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 1.29 |
| Derivative B | HeLa (Cervical) | 1.26 |
| Derivative C | A549 (Lung) | 2.96 |
Antimicrobial Properties
In addition to anticancer activity, 3-amino-2H-[1,2'-bipyridin]-2-one derivatives have demonstrated antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that some derivatives are comparable to standard antibiotics such as ceftriaxone .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative D | E. faecalis | 40 |
| Derivative E | P. aeruginosa | 50 |
| Derivative F | K. pneumoniae | 45 |
The biological activity of 3-amino-2H-[1,2'-bipyridin]-2-one is often attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies have identified that derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- DNA Interaction : The compound has also been shown to exhibit DNA cleavage activity, which may contribute to its anticancer effects by inducing apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of 3-amino-2H-[1,2'-bipyridin]-2-one in preclinical models:
- Alzheimer's Disease Models : In vitro studies demonstrated that certain derivatives effectively inhibited AChE and BChE with IC50 values significantly lower than those of standard treatments .
- Cytotoxicity in Cancer Cells : A study involving MCF-7 breast cancer cells showed that treatment with specific derivatives resulted in a marked decrease in cell viability and induction of apoptosis .
Q & A
Q. Key Data :
| Substrate | Catalyst System | Product Yield | Reference |
|---|---|---|---|
| 2-Pyridone + Styrene | Rh(cod)Cl, AgSbF | 88% | |
| 2H-[1,2'-Bipyridin]-2-one | [Cp*RhCl], Cu(OAc) | 75% |
Basic: How can researchers confirm the structural integrity of 3-Amino-2H-[1,2'-bipyridin]-2-one derivatives?
Methodological Answer :
Use multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) :
- H/C NMR : Look for diagnostic signals, e.g., vinyl protons (δ 6.21–7.42 ppm) and carbonyl carbons (δ 163.27 ppm) in alkenylated derivatives .
- HRMS : Match experimental [M+H] values with theoretical calculations (e.g., 289.1335 vs. 289.1343 for (E)-4'-methyl-6-styryl derivatives) .
Q. Example Data :
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS [M+H] |
|---|---|---|---|
| (E)-6-Styryl derivative | 8.54 (d, J=5.1 Hz), 7.42 (dd) | 163.27, 151.68 | 289.1343 |
Advanced: How do steric and electronic effects influence coupling reactions of 2H-[1,2'-bipyridin]-2-one?
Methodological Answer :
Steric hindrance and electron density dictate reactivity in C–H activation :
- Steric effects : Bulky substituents on coupling partners (e.g., anthranils) reduce yields by impeding catalyst access. For example, ortho-substituted aryl groups lower yields by ~20% compared to para-substituted analogs .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating Rh(III)/Rh(I) catalytic cycles. Conversely, electron-donating groups (e.g., methyl) slow oxidative addition steps .
Q. Experimental Insight :
- Zn(OTf) additive : Enhances coupling efficiency by coordinating to carboxy groups in indoleBX reagents, weakening O–I bonds and accelerating oxidative addition .
Advanced: How can researchers design 3-Amino-2H-[1,2'-bipyridin]-2-one derivatives for biological targets like PCSK9 or GPR139?
Methodological Answer :
Target-specific modifications require:
Pharmacophore identification :
- For PCSK9 inhibition : Introduce difluoromethoxy-pyrimidine moieties (e.g., 6'-[(1S,3S)-3-[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentylamino] derivatives) to enhance binding affinity .
- For GPR139 antagonism : Incorporate phenyl-pyrazole substituents (e.g., 3-((1H-pyrazol-4-yl)methyl)-6'-phenyl derivatives) to optimize receptor interaction .
In vitro validation :
- Assay inhibitory activity using HEK293 cells expressing PCSK9 or GPR138. Measure IC values via competitive binding assays .
Advanced: What strategies resolve contradictions in catalytic efficiency across similar C–H functionalization reactions?
Methodological Answer :
Address discrepancies via:
- Mechanistic studies : Use DFT calculations to compare energy barriers for Rh(III)/Rh(I) vs. Pd(0)/Pd(II) cycles. For example, Rh systems favor lower-energy pathways for heteroarene activation .
- Condition optimization : Screen additives (e.g., NaOPiv vs. NaOAc) to stabilize transition states. NaOPiv improves yields by 15–20% in alkenylation reactions .
Q. Case Study :
- Substrate scope limitations : Reactions with internal alkynes require higher catalyst loading (10 mol% vs. 5 mol%) due to increased steric demand .
Basic: What purification techniques are optimal for isolating 3-Amino-2H-[1,2'-bipyridin]-2-one derivatives?
Q. Methodological Answer :
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for polar derivatives.
- Recrystallization : For crystalline products (e.g., perfluorophenyl derivatives), employ ethanol/water mixtures (208–210°C melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
